N,N'-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS({2-CHLORO-4-[(E)-(PHENYLMETHYLIDENE)AMINO]PHENYL})BENZENE-1,4-DICARBOXAMIDE: is a complex organic compound characterized by its aromatic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS({2-CHLORO-4-[(E)-(PHENYLMETHYLIDENE)AMINO]PHENYL})BENZENE-1,4-DICARBOXAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-chloro-4-aminobenzaldehyde and benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as purification steps like recrystallization or chromatography, are integral parts of the industrial process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylmethylidene groups.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary products are amines.
Substitution: Depending on the nucleophile, products can range from phenols to substituted amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug design due to its ability to interact with biological macromolecules.
Medicine:
- Investigated for its potential as an anti-cancer agent due to its structural similarity to known pharmacophores.
Industry:
- Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which N1,N4-BIS({2-CHLORO-4-[(E)-(PHENYLMETHYLIDENE)AMINO]PHENYL})BENZENE-1,4-DICARBOXAMIDE exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
- 1,4-Benzenediamine
Uniqueness:
- The presence of chloro and phenylmethylidene groups distinguishes it from other similar compounds.
- Its specific structural features confer unique reactivity and potential applications, particularly in the fields of medicinal chemistry and materials science.
Properties
Molecular Formula |
C34H24Cl2N4O2 |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(benzylideneamino)-2-chlorophenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O2/c35-29-19-27(37-21-23-7-3-1-4-8-23)15-17-31(29)39-33(41)25-11-13-26(14-12-25)34(42)40-32-18-16-28(20-30(32)36)38-22-24-9-5-2-6-10-24/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
SBTJJLIVYPVFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)N=CC5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
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